四氢醛固酮

描述

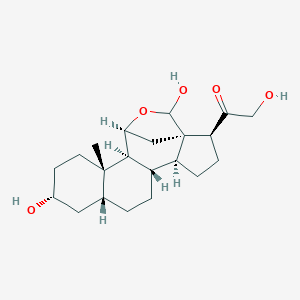

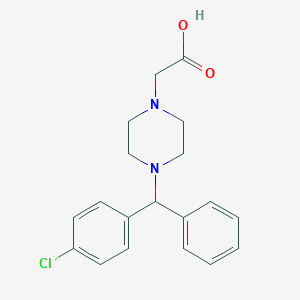

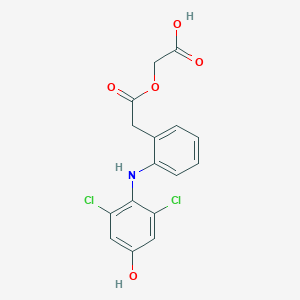

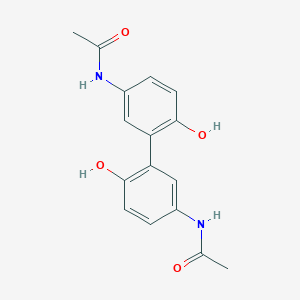

Tetrahydroaldosterone is a steroid lactone .

Synthesis Analysis

A retrospective analysis in the Bern Kidney Stone Registry, a single-center observational cohort of kidney stone formers, reported that systemic RAS activation sensitively assessed by urinary tetrahydroaldosterone excretion is associated with circulating C-terminal FGF23 .

Molecular Structure Analysis

Tetrahydroaldosterone-3-glucuronide is a steroid glucosiduronic acid .

Chemical Reactions Analysis

The metabolic reaction of biofilm bacteria during antibiotic therapy. Notably, the idea that bacteria’s metabolic status affects their sensitivity to antibiotics may be extrapolated to other metabolically suppressed circumstances linked with decreased bactericidal drug effectiveness .

Physical And Chemical Properties Analysis

Tetrahydroaldosterone has a molecular weight of 364.5 g/mol. Its molecular formula is C21H32O5 .

科学研究应用

醛固酮代谢和排泄

四氢醛固酮(THA)是一种主要代谢产物,也是醛固酮分泌的可靠指标。Griffing、Wilson和Melby(1982)的一项研究探讨了药物阻断和激活肾素-醛固酮系统时THA的排泄情况。他们发现,羟氯噻嗪和MK-421等某些药物可以影响THA的排泄,从而影响其作为醛固酮分泌指标的可靠性(Griffing, Wilson, & Melby, 1982)。

诊断应用

THA在诊断中具有重要的临床意义。Delassalle等人(1976)描述了一种用于尿液THA的放射免疫分析法,为临床应用提供了一种特异、敏感和可靠的方法。这种技术对于理解与醛固酮相关的各种生理和病理条件至关重要(Delassalle et al., 1976)。

分析方法

多项研究致力于开发THA测定的分析方法。例如,Nicolis和Gabrilove(1969)利用七氟丁酸四氢醛固酮-γ-内酯对血浆醛固酮进行气相色谱测定。这种方法的敏感性使其适用于测量正常受试者中的醛固酮(Nicolis & Gabrilove, 1969)。

治疗和病理洞见

THA水平可以为各种医学状况提供洞见。例如,在早产儿中,Honour、Valman和Shackleton(1977)观察到低钠血症与增加的THA排泄相关,这与正性钠平衡的建立相关。这表明THA在理解早产儿的钠平衡和肾功能中的作用(Honour, Valman, & Shackleton, 1977)。

作用机制

Target of Action

Tetrahydroaldosterone, a major metabolite of aldosterone, primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .

Mode of Action

Tetrahydroaldosterone interacts with its targets in a multi-faceted manner:

- It increases the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium .

- It activates the basolateral Na+/K+ pumps, stimulating ATP hydrolysis . This leads to the phosphorylation of the pump and a conformational change that exposes the Na+ ions to the outside .

- It stimulates H+ secretion by intercalated cells in the collecting duct, thereby regulating plasma bicarbonate (HCO3−) levels and acid/base balance .

- It may act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .

Biochemical Pathways

The action of Tetrahydroaldosterone affects several biochemical pathways. It is involved in the regulation of the renin-angiotensin-aldosterone system (RAS), which plays a key role in maintaining blood pressure and fluid balance . The compound also influences the secretion of fibroblast growth factor 23 (FGF23), a hormone that regulates phosphate homeostasis .

Pharmacokinetics

The pharmacokinetics of Tetrahydroaldosterone involve its excretion in urine. Its 24-hour urinary excretion provides an accurate index of daily aldosterone production . This metabolite reflects up to 45% of aldosterone secretion .

Result of Action

The action of Tetrahydroaldosterone results in several molecular and cellular effects. It leads to the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . This helps maintain electrolyte balance and blood pressure. Additionally, it has been associated with circulating FGF23 levels in kidney stone formers, suggesting a physiological link between RAS system activation and FGF23 secretion .

Action Environment

The action, efficacy, and stability of Tetrahydroaldosterone can be influenced by various environmental factors. For instance, forearm exercise can cause erroneous elevations of potassium sufficient to obscure the suspicion of primary aldosteronism (PA) .

未来方向

Studying the metabolic changes associated with biofilm development is crucial for understanding the complex mechanisms involved in biofilm formation and identifying potential targets for intervention .

Relevant Papers

- "Urinary tetrahydroaldosterone is associated with circulating FGF23 in kidney stone formers" .

- "Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers" .

属性

IUPAC Name |

1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYOKPHRJVBQO-FPXQBPFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928807 | |

| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydroaldosterone | |

CAS RN |

13489-75-3 | |

| Record name | Tetrahydroaldosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013489753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13489-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is tetrahydroaldosterone (3α,5β-tetrahydroaldosterone) and why is it important in aldosterone research?

A: Tetrahydroaldosterone (3α,5β-tetrahydroaldosterone) is a major metabolite of the mineralocorticoid hormone aldosterone. [] It is formed primarily in the liver through the action of 5β-reductase enzymes. [, ] Measuring urinary tetrahydroaldosterone provides valuable insights into the daily production of aldosterone, making it a useful tool in diagnosing conditions like primary aldosteronism. [, , , ]

Q2: How does the excretion of tetrahydroaldosterone compare to other aldosterone metabolites?

A: Tetrahydroaldosterone represents a significant portion of total urinary aldosterone metabolites, accounting for 15-40% of aldosterone excretion. [] This is considerably higher than the 5-15% represented by aldosterone-18-glucuronide, another commonly measured metabolite. [] Consequently, measuring tetrahydroaldosterone often provides a more accurate reflection of aldosterone secretion than measuring aldosterone-18-glucuronide. []

Q3: Are there situations where tetrahydroaldosterone levels might not accurately reflect aldosterone secretion?

A: Yes, certain factors can influence the accuracy of tetrahydroaldosterone as a marker for aldosterone secretion. Pharmacological manipulation of the renin-angiotensin-aldosterone system can alter the fractional excretion of tetrahydroaldosterone. For instance, diuretics like hydrochlorothiazide can decrease the ratio of tetrahydroaldosterone to aldosterone secretion rate, while angiotensin-converting enzyme inhibitors can have the opposite effect. [] Additionally, alterations in liver function or conditions affecting the gut microbiome might influence the conversion of aldosterone to tetrahydroaldosterone. [, ]

Q4: What specific enzymatic pathways are involved in tetrahydroaldosterone synthesis?

A: The formation of tetrahydroaldosterone primarily occurs in the liver and involves two key steps: reduction of the A-ring of aldosterone and conjugation with glucuronic acid. [, ] 5β-Reductase enzymes play a crucial role in the first step, converting aldosterone to 3α,5β-tetrahydroaldosterone. [, ] Subsequently, UDP-glucuronosyltransferases, particularly UGT2B7, catalyze the conjugation of tetrahydroaldosterone with glucuronic acid, enhancing its water solubility for excretion. []

Q5: How does dietary sodium intake affect the metabolism of aldosterone, specifically the formation of tetrahydroaldosterone?

A: Dietary sodium intake influences the enzymatic pathways responsible for aldosterone metabolism. High sodium intake promotes the 5β-reductase pathway, leading to increased synthesis of 3α,5β-tetrahydroaldosterone. [] Conversely, a low sodium diet stimulates the 5α-reductase pathway, favoring the production of 5α-dihydroaldosterone and 3β,5α-tetrahydroaldosterone, along with other polar metabolites. [] This suggests that dietary sodium, beyond its regulatory role in aldosterone synthesis, can modulate enzymes involved in aldosterone metabolism.

Q6: What analytical techniques are commonly employed to measure tetrahydroaldosterone levels?

A: Several analytical methods have been developed and validated for the accurate quantification of tetrahydroaldosterone in urine. Gas chromatography coupled with mass spectrometry (GC/MS) offers high sensitivity and specificity for tetrahydroaldosterone analysis. [, , ] High-performance liquid chromatography (HPLC) combined with fluorescence detection [, ] or chemiluminescence detection [, ] provides alternative approaches for sensitive and precise measurements of tetrahydroaldosterone in urine samples.

Q7: How does the metabolism of aldosterone differ between species?

A: Aldosterone metabolism exhibits species-specific variations. For instance, the bullfrog primarily metabolizes aldosterone to 3β-hydroxy-5β-tetrahydroaldosterone, excreted as both free steroid and a glucuronic acid conjugate. [] In contrast, the dominant urinary metabolites in humans are 3α,5β-tetrahydroaldosterone-3-glucuronide and aldosterone-18-oxo-glucuronide. [] These differences highlight the importance of considering species-specific metabolic pathways when interpreting aldosterone research findings.

Q8: Beyond primary aldosteronism, are there other clinical conditions where alterations in tetrahydroaldosterone excretion might be observed?

A: Yes, alterations in tetrahydroaldosterone excretion can occur in various clinical scenarios. For example, children with nephrotic syndrome often exhibit increased levels of tetrahydroaldosterone, reflecting hyperaldosteronism associated with edema. [] Preterm infants, particularly during the first few weeks of life, show a distinctive pattern of tetrahydroaldosterone excretion, with initially low levels followed by a significant increase associated with the establishment of sodium balance. [, ] These findings underscore the importance of considering the clinical context when interpreting tetrahydroaldosterone measurements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)

![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)